(1R,3S-)Solifenacin-d5 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S-)Solifenacin-d5 Hydrochloride is a deuterium-labeled analogue of (1R,3S-)Solifenacin Hydrochloride. It is a stable isotope-labeled compound used primarily in scientific research. The compound has a molecular formula of C23D5H21N2O2·HCl and a molecular weight of 403.96 . It is often utilized in studies involving metabolic pathways, pharmacokinetics, and drug interactions.
Mechanism of Action
Target of Action
The primary targets of (1R,3S-)Solifenacin-d5 Hydrochloride are the muscarinic receptors M1, M2, and M3 . These receptors play a crucial role in the transmission of nerve impulses in the parasympathetic nervous system.
Mode of Action
This compound acts as an antagonist to the muscarinic receptors M1, M2, and M3 . By binding to these receptors, it inhibits the action of acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system. This results in the relaxation of smooth muscles in the urinary bladder, reducing the urge to urinate and other symptoms of overactive bladder.
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its deuterium labeling . Deuterium, a stable isotope of hydrogen, has been incorporated into drug molecules as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Analysis
Biochemical Properties
(1R,3S-)Solifenacin-d5 Hydrochloride plays a significant role in biochemical reactions as a muscarinic receptor antagonist. It interacts with muscarinic acetylcholine receptors (mAChRs), specifically the M1, M2, and M3 subtypes. The binding affinities (pKi values) for these receptors are 7.6, 6.9, and 8.0, respectively . These interactions inhibit the action of acetylcholine, a neurotransmitter, thereby modulating various physiological responses.
Cellular Effects
This compound affects various cell types and cellular processes by inhibiting muscarinic receptors. This inhibition impacts cell signaling pathways, particularly those involving the parasympathetic nervous system. The compound can alter gene expression and cellular metabolism by reducing the activity of acetylcholine, leading to decreased muscle contractions and glandular secretions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to muscarinic receptors, preventing acetylcholine from activating these receptors. This antagonistic action results in the inhibition of downstream signaling pathways, which can include the reduction of intracellular calcium levels and the inhibition of cyclic AMP production. These changes can lead to decreased muscle contractions and glandular secretions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the deuterium labeling can enhance the stability of the compound, reducing its rate of degradation and prolonging its activity in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits muscarinic receptors without causing significant adverse effects. At higher doses, toxic effects such as dry mouth, constipation, and blurred vision may occur due to excessive inhibition of acetylcholine activity . Threshold effects are observed where the compound’s efficacy plateaus, and further increases in dosage do not enhance its therapeutic effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with cytochrome P450 enzymes, particularly CYP3A4. These enzymes facilitate the metabolism of the compound, leading to the formation of various metabolites. The deuterium labeling can influence the metabolic flux and levels of these metabolites, providing insights into the pharmacokinetics of the compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments. The deuterium labeling can also influence the compound’s distribution, enhancing its stability and prolonging its activity .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with muscarinic receptors on the cell membrane. The compound’s activity and function are influenced by its localization, with post-translational modifications and targeting signals directing it to specific compartments. These factors can affect the compound’s efficacy and stability in cellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S-)Solifenacin-d5 Hydrochloride involves the incorporation of deuterium atoms into the molecular structure of (1R,3S-)Solifenacin Hydrochloride. The process typically includes the following steps:
Deuterium Exchange Reaction: This involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents.
Hydrogenation: The compound undergoes hydrogenation in the presence of a deuterium source to ensure the incorporation of deuterium atoms.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are subjected to deuterium exchange and hydrogenation reactions.
Scale-Up Purification: Industrial-scale purification methods, such as large-scale chromatography, are employed to ensure the purity and quality of the final product
Chemical Reactions Analysis
Types of Reactions
(1R,3S-)Solifenacin-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles like halides, amines; reactions often occur in polar aprotic solvents
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
(1R,3S-)Solifenacin-d5 Hydrochloride is widely used in scientific research, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study chemical structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways and interactions of solifenacin in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of solifenacin.
Industry: Applied in the development and quality control of pharmaceuticals, ensuring the consistency and efficacy of solifenacin-based drugs
Comparison with Similar Compounds
Similar Compounds
(1R,3S-)Solifenacin Hydrochloride: The non-deuterated analogue used for similar applications but without the benefits of stable isotope labeling.
Tolterodine: Another muscarinic receptor antagonist used to treat overactive bladder but with a different chemical structure.
Oxybutynin: A muscarinic antagonist with similar therapeutic effects but different pharmacokinetic properties .
Uniqueness
(1R,3S-)Solifenacin-d5 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate measurement and analysis are crucial .
Properties
CAS No. |
1217810-85-9 |
---|---|
Molecular Formula |
C23H27ClN2O2 |
Molecular Weight |
404.0 g/mol |
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22-;/m0./s1/i1D,2D,3D,7D,8D; |
InChI Key |
YAUBKMSXTZQZEB-BCZWPACGSA-N |
SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2C3=CC=CC=C3CCN2C(=O)O[C@H]4CN5CCC4CC5)[2H])[2H].Cl |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl |
Synonyms |
(1R)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic-d5 Acid (3S)-1-Azabicyclo-[2.2.2]oct-3-yl Ester Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.